![molecular formula C23H18N6O B2365164 2-(naphthalen-1-yl)-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide CAS No. 881083-36-9](/img/structure/B2365164.png)
2-(naphthalen-1-yl)-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide is a complex organic compound that features a naphthalene ring, a phenyl group, and a pyrazolo[3,4-d]pyrimidine moiety
Mechanism of Action
Target of Action
The primary target of 2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase . FLT3 is essential for immune response and stem cell proliferation and is present in both normal and malignant lymphohematopoietic cells . It is one of the most frequently altered genes in acute myeloid leukemia .
Mode of Action
2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide interacts with its target FLT3 by mimicking the hinge region binding interactions in kinase active sites . This compound, being an isostere of the adenine ring of ATP, can exploit similarities in kinase ATP sites to direct its activity and selectivity to multiple oncogenic targets .
Biochemical Pathways
The compound affects the FLT3 signaling pathway, which plays a crucial role in the proliferation and survival of certain cancer cells . By inhibiting FLT3, 2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide can disrupt these processes, leading to the death of cancer cells .
Pharmacokinetics
A predictive kinetic study has calculated several adme descriptors . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide’s action include cytotoxicity on 60-NCI cell lines . The compound exhibits remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .
Biochemical Analysis
Biochemical Properties
The compound interacts with the FLT3 enzyme, a receptor tyrosine kinase, which is frequently mutated in cancer . The interaction between 2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide and FLT3 is of particular interest due to the role of FLT3 in cell proliferation and survival .
Cellular Effects
The compound has been evaluated for its cytotoxicity on 60-NCI cell lines . It exhibited remarkable anticancer activity against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . The compound influences cell function by interacting with the FLT3 enzyme, thereby affecting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide involves binding interactions with the FLT3 enzyme . This interaction can lead to the inhibition or activation of the enzyme, resulting in changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide typically involves multi-step organic reactionsThe final step often involves the formation of the acetohydrazide linkage under mild conditions to avoid decomposition of the sensitive functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide can undergo a variety of chemical reactions, including:
Oxidation: The naphthalene and phenyl groups can be oxidized under strong oxidative conditions.
Reduction: The acetohydrazide linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction of the acetohydrazide linkage can produce corresponding amines .
Scientific Research Applications
2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one: Shares the pyrimidine core but lacks the naphthalene and acetohydrazide groups.
3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: Contains a different heterocyclic system but similar aromatic substitution patterns.
Uniqueness
2-(naphthalen-1-yl)-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of both naphthalene and pyrazolo[3,4-d]pyrimidine moieties makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-naphthalen-1-yl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O/c30-21(13-17-9-6-8-16-7-4-5-12-19(16)17)27-28-22-20-14-26-29(23(20)25-15-24-22)18-10-2-1-3-11-18/h1-12,14-15H,13H2,(H,27,30)(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVOHGKGCUYCBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)
![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide](/img/structure/B2365083.png)
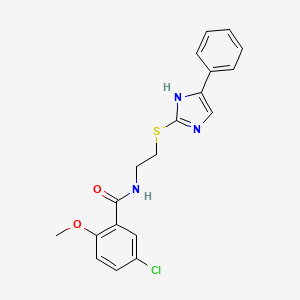
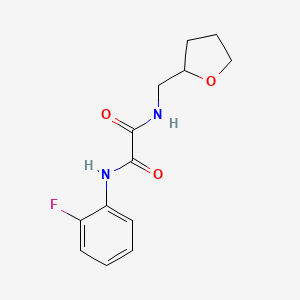

![3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid](/img/structure/B2365090.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365091.png)
![2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2365092.png)

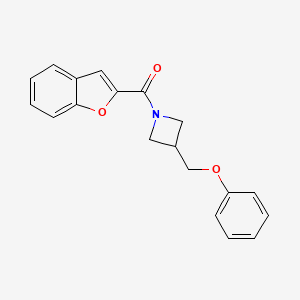
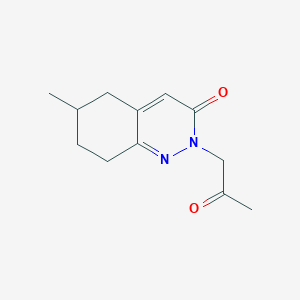
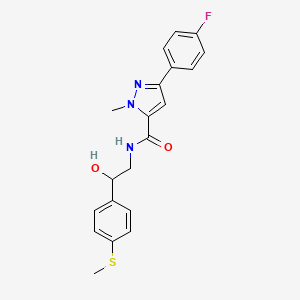
![[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine](/img/structure/B2365103.png)

